2'-O-(Benzyloxycarbonyl) Taxol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

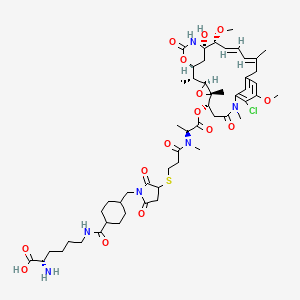

2’-O-(Benzyloxycarbonyl) Taxol is a protected Paclitaxel intermediate . Paclitaxel is a tetracyclic diterpenoid originally isolated from the Pacific yew tree Taxus brevifolia . It is a mitotic inhibitor used in cancer chemotherapy .

Synthesis Analysis

The biosynthesis of Taxol involves a series of complex processes. The typical Taxol biosynthetic pathway consists of three steps: the diterpene precursor biosynthesis of taxadiene by involving more carbocycles, the biosynthesis of baccatin III by involving more hydroxylase and acetylase enzymes, and the formation of Taxol side chains by phenylation . Efforts have been made to increase Taxol production in fungi by manipulating cocultures, mutagenesis, genome shuffles, and gene overexpression .Molecular Structure Analysis

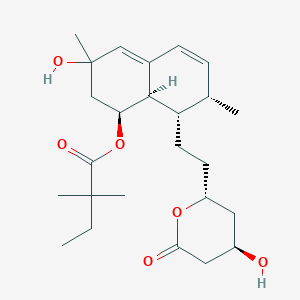

The molecular formula of 2’-O-(Benzyloxycarbonyl) Taxol is C55H57NO16 . It has a molecular weight of 988.04 .Mechanism of Action

Paclitaxel, the active ingredient in Taxol, works by interfering with the normal function of microtubules during cell division . It was the first microtubule targeting agent described in the literature, with its main mechanism of action consisting of the disruption of microtubule dynamics, thus inducing mitotic arrest and cell death .

Future Directions

The future directions for the research and development of Taxol and its derivatives like 2’-O-(Benzyloxycarbonyl) Taxol involve improving the production yield. This can be achieved through genetic engineering approaches, manipulating cocultures, mutagenesis, genome shuffles, and gene overexpression . There have also been efforts to produce taxanes in bacteria and yeasts by heterologous expression .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for '2'-O-(Benzyloxycarbonyl) Taxol' involves the protection of the 2'-hydroxyl group of Taxol followed by the selective deprotection of the 2'-position and subsequent benzyloxycarbonylation. This is followed by deprotection of the remaining protecting groups to obtain the final product.", "Starting Materials": [ "Taxol", "Benzyl chloroformate", "Triethylamine", "Methanol", "Dichloromethane", "Diisopropylethylamine", "Tetrahydrofuran", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Protection of the 2'-hydroxyl group of Taxol using benzyl chloroformate and triethylamine in methanol and dichloromethane to obtain 2'-O-benzyl Taxol", "Selective deprotection of the 2'-position using diisopropylethylamine in tetrahydrofuran and dichloromethane to obtain 2'-O-(diisopropylamino) Taxol", "Benzyloxycarbonylation of the 2'-position using benzyl chloroformate and triethylamine in dichloromethane to obtain 2'-O-(benzyloxycarbonyl) Taxol", "Deprotection of the remaining protecting groups using hydrochloric acid in methanol and water followed by neutralization with sodium bicarbonate and extraction with dichloromethane and sodium chloride to obtain '2'-O-(Benzyloxycarbonyl) Taxol'" ] } | |

CAS RN |

148930-30-7 |

Molecular Formula |

C₅₅H₅₇NO₁₆ |

Molecular Weight |

988.04 |

synonyms |

7,11-Methano-1H-cyclodeca[3,4]benz[1,2-b]oxete, benzenepropanoic acid deriv.; 2’-(Benzyloxycarbonyl)taxol; [2aR-[2aα,4β,4aβ,6β,9α(αR*,βS*),11α,12α,12aα,12bα]]-β-(Benzoylamino)-α-[[(phenylmethoxy)carbonyl]oxy]benzenepropanoic Acid 6,12b-Bis(acetyloxy) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.